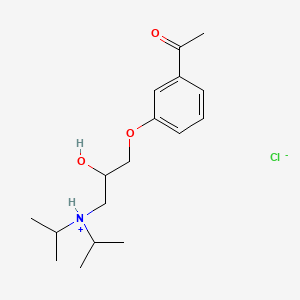![molecular formula C16H24BrNO B13763821 1-(3-methoxyphenyl)-6,7-dimethyl-6-azoniabicyclo[3.2.1]octane;bromide CAS No. 56231-55-1](/img/structure/B13763821.png)
1-(3-methoxyphenyl)-6,7-dimethyl-6-azoniabicyclo[3.2.1]octane;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methoxyphenyl)-6,7-dimethyl-6-azoniabicyclo[3.2.1]octane;bromide is a quaternary ammonium compound with a unique bicyclic structure. The presence of the azoniabicyclo[3.2.1]octane scaffold contributes to its biological activity and pharmacological potential .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methoxyphenyl)-6,7-dimethyl-6-azoniabicyclo[3.2.1]octane;bromide typically involves the formation of the azoniabicyclo[3.2.1]octane core followed by quaternization with a suitable bromide source. One common method includes the cyclization of appropriate precursors under basic conditions, followed by methylation and subsequent quaternization .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes steps such as cyclization, methylation, and quaternization, optimized for large-scale production to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Methoxyphenyl)-6,7-dimethyl-6-azoniabicyclo[3.2.1]octane;bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and amines are employed under mild conditions.
Major Products: The major products formed from these reactions include N-oxides, secondary amines, and substituted derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(3-Methoxyphenyl)-6,7-dimethyl-6-azoniabicyclo[3.2.1]octane;bromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a muscarinic acetylcholine receptor antagonist, which can be useful in studying neurotransmission.
Wirkmechanismus
The compound exerts its effects primarily by antagonizing muscarinic acetylcholine receptors (mAChRs). It binds to the receptor sites, preventing acetylcholine from activating the receptors, which leads to a decrease in parasympathetic nervous system activity. This mechanism is particularly beneficial in conditions where reduced parasympathetic activity is desired, such as in the treatment of bronchoconstriction .
Vergleich Mit ähnlichen Verbindungen
Tropane Alkaloids: Compounds like atropine and scopolamine share a similar bicyclic structure and function as muscarinic receptor antagonists.
Quaternary Ammonium Compounds: Other quaternary ammonium compounds, such as ipratropium bromide, also exhibit similar pharmacological properties.
Uniqueness: 1-(3-Methoxyphenyl)-6,7-dimethyl-6-azoniabicyclo[3.2.1]octane;bromide is unique due to its specific substitution pattern and the presence of the methoxyphenyl group, which may contribute to its distinct pharmacokinetic and pharmacodynamic profile .
Eigenschaften
CAS-Nummer |
56231-55-1 |
|---|---|
Molekularformel |
C16H24BrNO |
Molekulargewicht |
326.27 g/mol |
IUPAC-Name |
1-(3-methoxyphenyl)-6,7-dimethyl-6-azoniabicyclo[3.2.1]octane;bromide |
InChI |
InChI=1S/C16H23NO.BrH/c1-12-16(9-5-7-14(11-16)17(12)2)13-6-4-8-15(10-13)18-3;/h4,6,8,10,12,14H,5,7,9,11H2,1-3H3;1H |
InChI-Schlüssel |
CGXKFWKNWWNYPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2(CCCC(C2)[NH+]1C)C3=CC(=CC=C3)OC.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


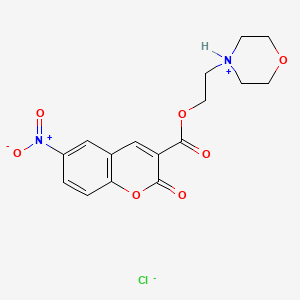
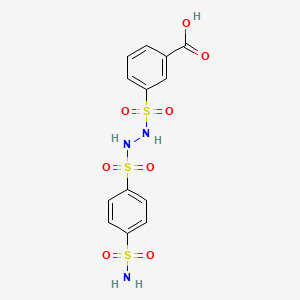
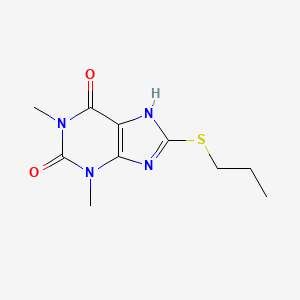

![acetonitrile;N,N-bis[(6-methylpiperidin-1-id-2-yl)methyl]-1-piperidin-1-id-2-yl-1-(2H-pyridin-1-id-6-yl)methanamine;iron(2+)](/img/structure/B13763774.png)

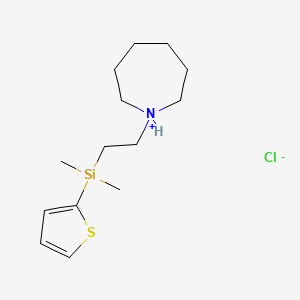
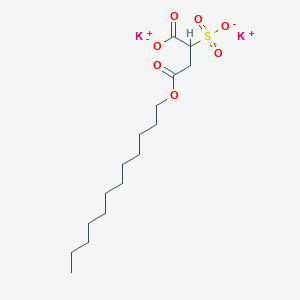
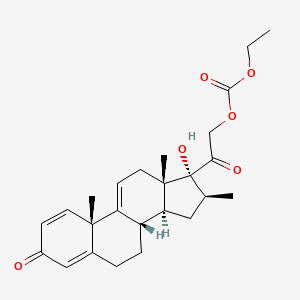
![Sodium 2-[[[2,5-dichloro-4-[(2-methyl-1H-indol-3-yl)azo]phenyl]sulphonyl]amino]ethanesulphonate](/img/structure/B13763792.png)
![Benzoic acid, 4-methyl-, [4-(methoxycarbonyl)phenyl]methyl ester](/img/structure/B13763798.png)
![Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl-](/img/structure/B13763803.png)
